molecular formula C8H6N2O2 B034173 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde CAS No. 106429-59-8

2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde

Cat. No.: B034173
CAS No.: 106429-59-8
M. Wt: 162.15 g/mol
InChI Key: JHQJXBRTXLUDIM-UHFFFAOYSA-N
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Description

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O2. It is a derivative of benzimidazole, which is known for its broad range of chemical and biological properties. This compound is of significant interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde typically involves the cyclization of o-phenylenediamine with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring. The aldehyde group is introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization and oxidation reactions, with optimization for yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-Hydroxy-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde: Similar structure but with a hydroxyl group instead of an aldehyde group.

Uniqueness

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is unique due to its specific combination of an imidazole ring and an aldehyde group, which imparts distinct reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

2-oxo-1,3-dihydrobenzimidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-5-1-2-6-7(3-5)10-8(12)9-6/h1-4H,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQJXBRTXLUDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106429-59-8
Record name 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

25.7 g (0.157 mol) of 20b in DMF are stirred with 81.7 g (0.939 mol) of manganese(IV) oxide for 2 days in analogy to Example 8b.
Name
Quantity
25.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
81.7 g
Type
catalyst
Reaction Step One

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